molecular formula C7H11NO3 B11980860 Maleamic acid, N-isopropyl- CAS No. 6314-45-0

Maleamic acid, N-isopropyl-

Cat. No.: B11980860
CAS No.: 6314-45-0
M. Wt: 157.17 g/mol
InChI Key: HPDQADRQTVTWTP-ARJAWSKDSA-N
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Description

Maleamic acid, N-isopropyl-, is a derivative of maleamic acid where the amide nitrogen is substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Maleamic acid, N-isopropyl-, typically involves the reaction of maleic anhydride with isopropylamine. The reaction proceeds at room temperature, forming the maleamic acid derivative through a straightforward amidation process . The reaction can be represented as follows:

Maleic anhydride+IsopropylamineMaleamic acid, N-isopropyl-\text{Maleic anhydride} + \text{Isopropylamine} \rightarrow \text{Maleamic acid, N-isopropyl-} Maleic anhydride+Isopropylamine→Maleamic acid, N-isopropyl-

Industrial Production Methods

In industrial settings, the production of Maleamic acid, N-isopropyl-, can be scaled up using similar reaction conditions. The process involves the use of large reactors where maleic anhydride and isopropylamine are mixed in stoichiometric amounts. The reaction is typically carried out in an organic solvent such as toluene to facilitate the reaction and improve yield .

Chemical Reactions Analysis

Types of Reactions

Maleamic acid, N-isopropyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Maleic acid and isopropylamine.

    Cyclization: N-isopropylmaleimide.

    Transamidation: Various amide derivatives depending on the amine used.

Mechanism of Action

The mechanism of action of Maleamic acid, N-isopropyl-, involves its ability to undergo reversible chemical reactions. The presence of a carboxylic acid group in the β-position allows it to form an equilibrium with its anhydride and amine precursors. This equilibrium can be influenced by external stimuli such as pH changes, making it a valuable compound in dynamic combinatorial chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Maleamic acid, N-isopropyl-, is unique due to its specific substitution with an isopropyl group, which imparts distinct chemical properties and reactivity. This substitution enhances its solubility and stability, making it suitable for various applications in polymer chemistry and material science .

Properties

CAS No.

6314-45-0

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(Z)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid

InChI

InChI=1S/C7H11NO3/c1-5(2)8-6(9)3-4-7(10)11/h3-5H,1-2H3,(H,8,9)(H,10,11)/b4-3-

InChI Key

HPDQADRQTVTWTP-ARJAWSKDSA-N

Isomeric SMILES

CC(C)NC(=O)/C=C\C(=O)O

Canonical SMILES

CC(C)NC(=O)C=CC(=O)O

Origin of Product

United States

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